molecular formula C8H16N2O2 B1196854 Diacetylputrescine CAS No. 3073-57-2

Diacetylputrescine

Cat. No.: B1196854
CAS No.: 3073-57-2
M. Wt: 172.22 g/mol
InChI Key: SJRLWEMEJAYEHR-UHFFFAOYSA-N
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Description

Diacetylputrescine, also known as N,N’-diacetylputrescine, is a derivative of putrescine, a biogenic amine. It is a small organic molecule with the chemical formula C8H16N2O2. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetylputrescine can be synthesized through the acetylation of putrescine. The reaction typically involves the use of acetic anhydride as the acetylating agent. The process can be summarized as follows:

    Reactants: Putrescine and acetic anhydride.

    Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Putrescine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Diacetylputrescine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Diacetylputrescine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Diacetylputrescine is unique compared to other similar compounds due to its specific biological activities and applications. Similar compounds include:

This compound stands out due to its acetylated structure, which imparts unique properties and biological activities not observed in its parent compound, putrescine .

Properties

IUPAC Name

N-acetyl-N-(4-aminobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRLWEMEJAYEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCN)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184752
Record name Diacetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-57-2
Record name Diacetylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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